2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14Cl2N2O2S and its molecular weight is 381.27. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds derived from benzothiazole, similar to 2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide, have shown potential in antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated them for antitumor activity against various human tumor cell lines. Among the tested compounds, some showed considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Photochemical and Thermochemical Modeling
The compounds related to benzothiazolinone acetamides have been studied for their potential use in photo-voltaic cells. Mary et al. (2020) synthesized molecules like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and investigated their photochemical and thermochemical properties. These compounds demonstrated good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
Anticonvulsant Activity
Studies have also explored the anticonvulsant potential of benzothiazole acetamide derivatives. Nath et al. (2021) designed and synthesized N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and evaluated its anticonvulsant activities. The study found significant anticonvulsant activity in some of the synthesized compounds (Nath et al., 2021).
Antimicrobial Nano-Materials
Benzothiazole acetamide derivatives have also been investigated for their antimicrobial properties. Mokhtari and Pourabdollah (2013) studied N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and Candida species. The compounds showed effectiveness, particularly against fungi (Mokhtari & Pourabdollah, 2013).
Corrosion Inhibition
Benzimidazole derivatives, closely related to benzothiazole acetamides, have been synthesized and characterized for their use as corrosion inhibitors. Rouifi et al. (2020) studied the inhibition properties of these derivatives on carbon steel in acidic solutions, demonstrating significant inhibition efficiency (Rouifi et al., 2020).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-9-5-10(2)16-13(6-9)20-17(24-16)21-15(22)8-23-14-4-3-11(18)7-12(14)19/h3-7H,8H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGNYSDIGPEREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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